Ethyl 4-bromo-2-fluoro-5-nitrobenzoate

Catalog No.
S860907
CAS No.
1156940-29-2
M.F
C9H7BrFNO4
M. Wt
292.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-2-fluoro-5-nitrobenzoate

CAS Number

1156940-29-2

Product Name

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate

IUPAC Name

ethyl 4-bromo-2-fluoro-5-nitrobenzoate

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-8(12(14)15)6(10)4-7(5)11/h3-4H,2H2,1H3

InChI Key

GURCEFIKFODWPA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1F)Br)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)Br)[N+](=O)[O-]

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4C_9H_7BrFNO_4. This compound is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups attached to the aromatic ring. The structure consists of an ethyl ester group linked to a nitro-substituted benzoate, making it a significant compound in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activity.

  • Availability and Use in Literature

    While some commercial suppliers offer Ethyl 4-bromo-2-fluoro-5-nitrobenzoate, there is no scientific literature readily available detailing its use in research. Searching scientific databases like PubChem [] using the CAS number or name yields no published research articles on this specific compound.

  • Potential Applications based on Structure

    Given the presence of a nitro group and a halogen atom (bromine), Ethyl 4-bromo-2-fluoro-5-nitrobenzoate might hold potential for applications explored with similar nitroaromatic compounds. These can include:

    • Pharmaceutical Research: Nitroaromatic compounds are sometimes explored for their potential antimicrobial or antiparasitic activity. However, extensive research is needed to determine the efficacy and safety of Ethyl 4-bromo-2-fluoro-5-nitrobenzoate for any such application.
    • Organic Synthesis: Nitroaromatic compounds can be used as starting materials for various organic transformations. Ethyl 4-bromo-2-fluoro-5-nitrobenzoate could potentially be a reactant in a specific synthetic pathway, but this is purely speculative without further research.
, including:

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Oxidation Reactions: The compound can be oxidized to form different oxidation states of the functional groups, potentially leading to carboxylic acids or other derivatives.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitutions and strong oxidizing agents like potassium permanganate for oxidation processes. The resulting products vary depending on the reaction conditions and reagents used.

Research indicates that ethyl 4-bromo-2-fluoro-5-nitrobenzoate exhibits notable biological activity. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. The nitro group can participate in redox reactions, which may influence its pharmacological properties. Additionally, compounds with similar halogen substituents often show enhanced biological activity, particularly in medicinal applications.

The synthesis of ethyl 4-bromo-2-fluoro-5-nitrobenzoate typically involves several steps:

  • Nitration: Ethyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Bromination: The resulting compound undergoes bromination to add the bromine atom.
  • Fluorination: Finally, fluorination introduces the fluorine atom into the aromatic system.

These steps often require careful control of reaction conditions, such as temperature and concentration, to achieve high yields and purity. In industrial settings, continuous flow reactors may be employed for efficient large-scale production .

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential use in drug development due to its biological activity.
  • Industrial Uses: Utilized in producing specialty chemicals and materials with unique properties.

Studies on ethyl 4-bromo-2-fluoro-5-nitrobenzoate have focused on its interactions with biological molecules. The mechanisms of action often involve binding to enzymes or receptors, influenced by the presence of halogen atoms that can modulate reactivity. Research continues to explore its potential therapeutic effects and interactions within biological systems.

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-chloro-2-fluoro-5-nitrobenzoateContains chlorine instead of bromineDifferent reactivity profiles due to chlorine
Ethyl 4-bromo-2-chloro-5-nitrobenzoateContains chlorine instead of fluorineVaries in reactivity due to halogen differences
Ethyl 4-bromo-5-fluoro-2-methylbenzoateMethyl group instead of nitroPotentially different biological activities
Ethyl 3-bromo-4-fluorobenzoateDifferent position of bromineVaries in chemical behavior and applications

The uniqueness of ethyl 4-bromo-2-fluoro-5-nitrobenzoate lies in its specific combination of halogen substituents and its ethyl ester functional group, influencing both its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

2.8

Dates

Last modified: 08-16-2023

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